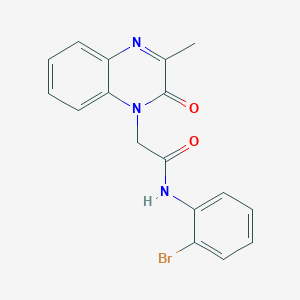

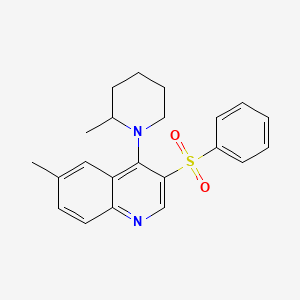

![molecular formula C11H8BrN3S B2646891 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole CAS No. 852453-58-8](/img/structure/B2646891.png)

3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” is a complex organic compound that belongs to the 1,2,4-triazole series . It is a halogenated carbene, which means it contains a carbon atom with two non-bonded electrons and is bonded to a halogen . This compound is part of a broader class of compounds known as triazoles, which are nitrogen-containing heterocycles . Triazoles have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Synthesis Analysis

The synthesis of “this compound” involves the use of halogen-containing heteroaromatic carbenes . These carbenes undergo a tandem induced reaction upon heating in organic solvents, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves multiple aromatic rings and functional groups . The compound contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This ring structure is able to accommodate a broad range of substituents, allowing for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps . Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, forming 5-amidino-1,2,4-triazoles . The interaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate results in zwitterionic compounds .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This research involved the synthesis of various 1,2,4-triazole derivatives, including those related to 3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).

New Triazole and Triazolothiadiazine Derivatives as Possible Antimicrobial Agents : This study synthesized novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, showing significant antimicrobial activity (Kaplancikli et al., 2008).

Facile Synthesis, Characterization and Pharmacological Activities of 1,2,4-Triazolo Derivatives : This research focused on the synthesis of 1,2,4-triazolo derivatives, showing substantial anti-inflammatory, analgesic, antioxidant, and antimicrobial activities (Chidananda et al., 2012).

Synthesis and Biological Activities of Some 3,6-Disubstituted Thiazolo Derivatives : The study synthesized thiazolo[3,2-b][1,2,4]triazole derivatives as antifungal agents, although they exhibited poor antifungal activities. However, they showed potential as anticonvulsant candidates (Erol et al., 1995).

Synthesis of New Heterocycles with Dicoordinated Phosphorus : This study involved the synthesis of 3-substituted 5,6-dihydrothiazolo[3,2-d][1,4,2]diazaphospholes and their benzo derivatives, which might offer insights into the properties of similar triazole-based compounds (Bansal et al., 1992).

Zukünftige Richtungen

The future directions for research on “3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole” and similar compounds could involve the development of more efficient synthesis methods, exploration of their biological activities, and the design of new drug candidates . The potential of these compounds in various fields such as pharmaceutical chemistry, agrochemistry, and materials science is vast .

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-6-methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3S/c1-7-6-15-10(13-14-11(15)16-7)8-2-4-9(12)5-3-8/h2-5H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDWBTIYYVQCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CN2C(=NN=C2S1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2646811.png)

![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)

![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)

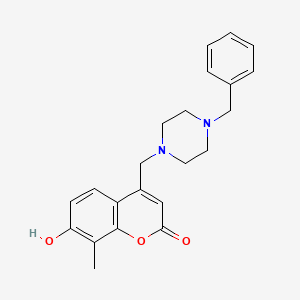

![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)

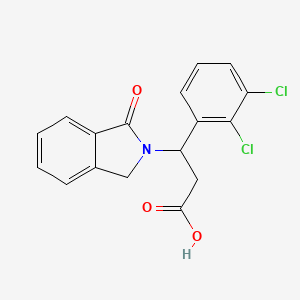

![4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2646825.png)

![6-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2646826.png)

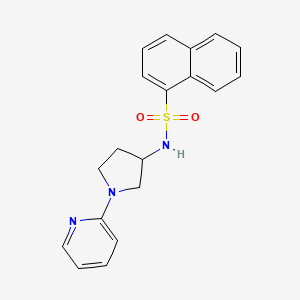

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)